4-乙氧基苯甲酸乙酯

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, utilizing various reagents and catalysts to achieve the desired product. For instance, the synthesis of benzothieno[3,2-b]pyran derivatives through phosphine-catalyzed [4 + 2] annulation of γ-benzyl allenoates demonstrates the intricate processes involved in constructing complex molecules (Ma, Yu, & Meng, 2018). Similarly, the preparation of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates highlights the use of hollow magnetic mesoporous Fe3O4@SiO2 NPs as a novel catalyst in organic synthesis (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their chemical behavior and interactions. Techniques such as X-ray diffraction and vibrational spectroscopy (e.g., IR, Raman, NMR) are commonly used to elucidate structural details. For example, the study on ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate provides comprehensive insights into its molecular structure through spectroscopic and theoretical studies (Koca et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the target compound may include transformations such as annulation, cycloaddition, and substitution, which are fundamental in organic synthesis. These reactions can significantly alter the chemical and physical properties of the resulting molecules. For instance, the conversion of 2-sulfinylated 2-alkenoate esters to (2E,4E)-2,4-alkadienoate esters by pyrolysis shows how thermal reactions can be utilized to modify molecular structures (Tanikaga et al., 1984).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in various industrial and research settings. The study on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, exploring N⋯π and O⋯π interactions, provides insights into how molecular interactions can affect the physical properties of organic molecules (Zhang, Wu, & Zhang, 2011).

Chemical Properties Analysis

The chemical properties of a compound, such as reactivity, stability, and compatibility with other substances, are determined by its molecular structure and functional groups. Studies focusing on the synthesis and reactivity of organic compounds provide valuable information on their chemical properties. For example, the synthesis of ethyl 4-(2-aryloxyhexyloxy)benzoates and testing for anti-juvenile hormone activity illustrate the relationship between chemical structure and biological activity (Furuta et al., 2006).

科学研究应用

化学环化与合成

在碱存在下,2-{(2-{甲基[2-(甲氧羰基)苯基]氨基}-2-氧代乙基)磺酰氨基}苯甲酸甲酯环化形成4-羟基-1-甲基-2-氧代-1,2-二氢喹啉-3-磺酸的2-取代苯胺,展示了一种特定的反应模式,无论所用碱的强度如何 (Ukrainets et al., 2014).

合成中的多米诺反应

γ-苄基丙二烯酸酯和(Z)-2-(3-氧代苯并[b]噻吩-2(3H)-亚甲基)乙酸乙酯之间由膦催化的多米诺反应产生2H-苯并[4,5]噻吩[3,2-b]吡喃衍生物,产率很高。此过程展示了γ-取代丙二烯酸酯如何充当二碳合成子,这是一种以前鲜有报道的方法 (Shanshan Ma et al., 2018).

晶体堆积中的非氢键相互作用

(2Z)-2-氰基-3-[(4-乙氧基苯基)氨基]丙-2-烯酸乙酯表现出罕见的N⋯π和O⋯π相互作用,在其晶体堆积中形成独特的结构基序。这突出了非传统键合相互作用在确定分子排列中的重要性 (Zhenfeng Zhang et al., 2011).

反应途径和生物降解

罗多菌属sp. D310-1和黑曲霉对氯磺隆乙酯生物降解的研究揭示了转化这种磺酰脲类除草剂的微生物途径,为环境修复策略提供了见解。这些生物分解氯磺隆乙酯,提供了一种减轻长期土壤和水污染的生物学方法 (Chunyan Li et al., 2016); (Seema B. Sharma et al., 2012).

抗菌剂的合成与表征

4-[2-(2-氯苯基)-4-氧代-3-氢喹唑啉-3基]-苯甲酸乙酯及其衍生物已被合成并对其抗菌和抗真菌活性进行了评估,证明了该化合物作为开发新型抗菌剂的基础的潜力 (N. Desai et al., 2007).

属性

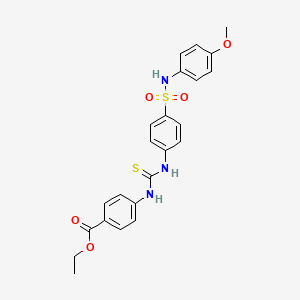

IUPAC Name |

ethyl 4-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamothioylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S2/c1-3-31-22(27)16-4-6-17(7-5-16)24-23(32)25-18-10-14-21(15-11-18)33(28,29)26-19-8-12-20(30-2)13-9-19/h4-15,26H,3H2,1-2H3,(H2,24,25,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVNDBVPFFASOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)amino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4579260.png)

![ethyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate](/img/structure/B4579270.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B4579277.png)

![4-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B4579295.png)

![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4579305.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4579320.png)

![methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4579334.png)

![N-(2,5-dimethoxyphenyl)-2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579347.png)

![3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B4579353.png)